

Application Notes and Protocols for Studying Protein-Protein Interactions Using CHAPS

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For Researchers, Scientists, and Drug Development Professionals

Introduction to CHAPS in Protein-Protein Interaction Studies

CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate) is a zwitterionic, non-denaturing detergent crucial for studying protein-protein interactions (PPIs). Its unique properties make it highly effective in solubilizing membrane proteins while preserving their native conformation and the integrity of protein complexes.[1] This makes **CHAPS** an ideal choice for sensitive applications such as co-immunoprecipitation (Co-IP) and pull-down assays aimed at identifying and characterizing novel PPIs.

The zwitterionic nature of **CHAPS**, possessing both a positive and a negative charge, allows it to effectively disrupt lipid-lipid and lipid-protein interactions without denaturing the proteins themselves. Its relatively high critical micelle concentration (CMC) of 6-10 mM facilitates its removal by dialysis, which is advantageous for downstream analytical techniques.

Data Presentation: Comparative Effects of Detergents on Protein Interaction Studies

While direct quantitative comparisons of co-immunoprecipitation yields with different detergents are highly dependent on the specific proteins and interaction affinities, the following table summarizes the general properties and a semi-quantitative comparison between **CHAPS** and



the commonly used non-ionic detergent, Triton X-100.[2] Additionally, a quantitative comparison for the solubilization of a specific enzyme is provided.

Feature	CHAPS	Triton X-100	Reference
Туре	Zwitterionic	Non-ionic	[1][2]
Nature	More stringent, can disrupt weaker, non-specific interactions.	Milder, preserves a broader range of interactions, including weaker and non- specific ones.	[2]
Typical Outcome	Cleaner immunoprecipitation with lower background.	Higher yield of co- precipitated proteins, but potentially higher background.	[2]
Use Case	Ideal for confirming strong, specific interactions.	Suitable for initial screening of potential interactions.	[2]

Quantitative Comparison of Detergent Efficacy on Enzyme Solubilization

Enzyme	Optimal CHAPS Concentration for Solubilization	Equivalent Triton X-100 Concentration for Similar Activity	Reference
Polygalacturonic acid (PGA) synthase	20 mM	0.5% (w/v)	[3]

Experimental Protocols Co-Immunoprecipitation (Co-IP) using CHAPS Lysis Buffer



This protocol describes the co-immunoprecipitation of a target protein ("bait") and its interacting partners ("prey") from cultured mammalian cells using a **CHAPS**-based lysis buffer.

Materials:

- CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) CHAPS.
- Protease and phosphatase inhibitor cocktails.
- Cultured mammalian cells expressing the proteins of interest.
- Phosphate-buffered saline (PBS), ice-cold.
- Antibody against the "bait" protein.
- Protein A/G magnetic beads.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) CHAPS.
- Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).
- Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
- SDS-PAGE sample buffer.

Procedure:

- Cell Lysis:
 - Wash cultured cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold CHAPS Lysis Buffer supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.



- Collect the supernatant containing the protein lysate.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a rotator.
 - Remove the beads and add the specific antibody against the "bait" protein to the precleared lysate.
 - Incubate for 2-4 hours or overnight at 4°C on a rotator.
 - Add fresh protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
- Washing:
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Wash the beads three times with ice-cold Wash Buffer.
- Elution:
 - Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature.
 - Pellet the beads and collect the supernatant containing the eluted proteins.
 - Neutralize the eluate by adding Neutralization Buffer.
- Analysis:
 - Add SDS-PAGE sample buffer to the eluate, boil, and analyze by SDS-PAGE and Western blotting using antibodies against the "bait" and potential "prey" proteins.

Pull-Down Assay using a Tagged "Bait" Protein and CHAPS Buffer



This protocol is for an in vitro assay to confirm a suspected PPI using a purified, tagged "bait" protein and a cell lysate containing the "prey" protein.

Materials:

- CHAPS Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.5% (w/v) CHAPS.
- Purified, tagged "bait" protein (e.g., GST-tagged, His-tagged).
- Affinity resin corresponding to the tag (e.g., Glutathione-agarose, Ni-NTA agarose).
- Cell lysate containing the "prey" protein, prepared using CHAPS Lysis Buffer as described in the Co-IP protocol.
- Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% (w/v) CHAPS.
- Elution Buffer specific for the tag (e.g., buffer with reduced glutathione for GST-tags, or imidazole for His-tags).
- SDS-PAGE sample buffer.

Procedure:

- Immobilization of "Bait" Protein:
 - Incubate the purified tagged "bait" protein with the corresponding affinity resin in CHAPS
 Binding Buffer for 1-2 hours at 4°C.
 - Wash the resin three times with CHAPS Binding Buffer to remove unbound "bait" protein.
- · Binding of "Prey" Protein:
 - Add the cell lysate containing the "prey" protein to the resin with the immobilized "bait" protein.
 - Incubate for 2-4 hours at 4°C on a rotator.



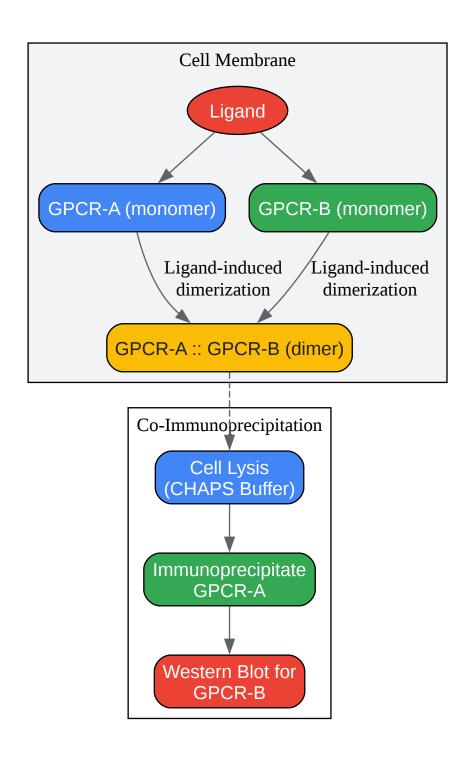
- · Washing:
 - Pellet the resin by centrifugation and discard the supernatant.
 - Wash the resin three to five times with ice-cold Wash Buffer.
- Elution:
 - Elute the protein complexes from the resin using the appropriate Elution Buffer.
- Analysis:
 - Analyze the eluted fractions by SDS-PAGE and Western blotting with an antibody against the "prey" protein.

Visualizations

Co-Immunoprecipitation Workflow









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